molecular formula C24H31N3O5S B3000346 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922003-57-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Katalognummer: B3000346
CAS-Nummer: 922003-57-4
Molekulargewicht: 473.59
InChI-Schlüssel: VVYQJJCPSMJYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[b][1,4]oxazepin ring, for example, would likely adopt a puckered conformation to minimize ring strain .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Heterocyclic Compounds

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, which could be structurally related to the query compound, has been synthesized and characterized. These compounds exhibit potential nonlinear optical (NLO) properties, making them candidates for applications in material sciences, especially in NLO devices. The study demonstrates the utility of these compounds in exploring new materials with desirable electronic and optical characteristics (Almansour et al., 2016).

Antibacterial and Anti-inflammatory Agents

Derivatives of benzoxazepine, along with other heterocyclic frameworks such as pyrazole, isoxazole, and benzodiazepine, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies underscore the potential of such compounds in the development of new therapeutic agents targeting bacterial infections and inflammatory conditions. The structural features of these compounds, including the oxazepine ring, are crucial for their biological activities, highlighting the importance of chemical diversity in drug discovery (Kendre et al., 2015).

Carbonic Anhydrase Inhibitors

Another application involves the use of primary sulfonamide functionality, present in compounds structurally related to the query molecule, to facilitate the construction of the [1,4]oxazepine ring. These sulfonamide-containing [1,4]oxazepine derivatives exhibit strong inhibition of human carbonic anhydrases, highlighting their potential as therapeutically relevant inhibitors. The synthesis approach and biological evaluation of these compounds contribute to the medicinal chemistry field by offering new avenues for the design of enzyme inhibitors (Sapegin et al., 2018).

Synthesis of Novel Heterocyclic Systems

The compound's structural complexity and the presence of heterocyclic systems like oxazepine offer insights into synthetic strategies that lead to novel heterocyclic systems. These strategies involve tandem aromatic nucleophilic substitution reactions, showcasing the compound's role in advancing synthetic organic chemistry. Through these methodologies, researchers can construct rare heterocyclic systems with potential applications in drug development and materials science (Sapegin et al., 2012).

Eigenschaften

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQJJCPSMJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.